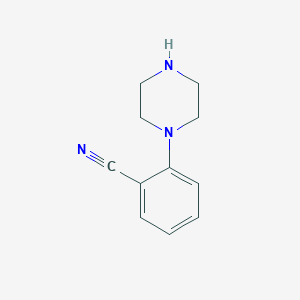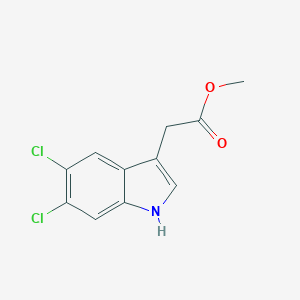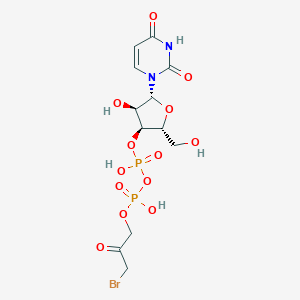
Uridine 5'-diphosphate bromoacetol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5'-diphosphate bromoacetol (UDP-BA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic analog of uridine diphosphate (UDP) and has been used to study various biochemical and physiological processes. In
Mécanisme D'action
Uridine 5'-diphosphate bromoacetol acts as a competitive inhibitor of UDP. It binds to the active site of enzymes that use UDP as a substrate, preventing the normal enzymatic reaction from occurring. This inhibition allows researchers to study the enzyme's mechanism of action and its role in various biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of glycosyltransferase enzymes, leading to a decrease in glycosylation. It has also been shown to affect the activity of enzymes involved in the biosynthesis of nucleotides and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
Uridine 5'-diphosphate bromoacetol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a specific inhibitor of enzymes that use UDP as a substrate, allowing researchers to study the enzyme's mechanism of action. However, this compound has some limitations. It can only be used to study enzymes that use UDP as a substrate, limiting its applicability to other enzymes. Additionally, this compound may have off-target effects on other enzymes, leading to potential complications in experimental results.
Orientations Futures
For the use of Uridine 5'-diphosphate bromoacetol in scientific research include the study of glycosylation in cancer and other diseases, the biosynthesis of nucleotides and lipids, and the development of new drugs.
Méthodes De Synthèse
Uridine 5'-diphosphate bromoacetol is synthesized by reacting uridine 5'-diphosphate (UDP) with bromoacetaldehyde in the presence of a base. The reaction produces this compound and sodium bromide as a byproduct. The synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
Uridine 5'-diphosphate bromoacetol has been used in various scientific research studies, including the study of glycosylation, protein modification, and enzyme activity. It has been used as a substrate for glycosyltransferase enzymes, which catalyze the transfer of sugar residues to acceptor molecules. This compound has also been used to study the mechanism of action of various enzymes, including glycosidases and epimerases.
Propriétés
| 125303-05-1 | |
Formule moléculaire |
C12H17BrN2O13P2 |
Poids moléculaire |
539.12 g/mol |
Nom IUPAC |
[(3-bromo-2-oxopropoxy)-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C12H17BrN2O13P2/c13-3-6(17)5-25-29(21,22)28-30(23,24)27-10-7(4-16)26-11(9(10)19)15-2-1-8(18)14-12(15)20/h1-2,7,9-11,16,19H,3-5H2,(H,21,22)(H,23,24)(H,14,18,20)/t7-,9-,10-,11-/m1/s1 |
Clé InChI |
RISBOGPWYUPYJG-QCNRFFRDSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O |
| 125303-05-1 | |
Synonymes |
UDP bromoacetol uridine 5'-diphosphate bromoacetol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



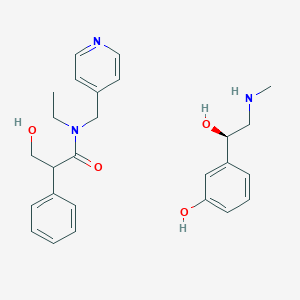

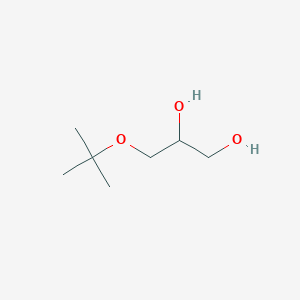

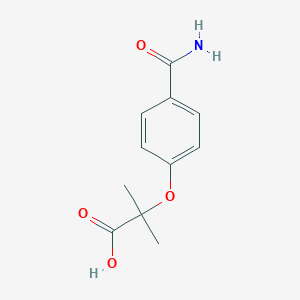
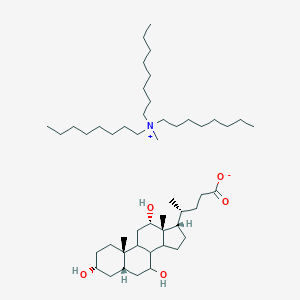

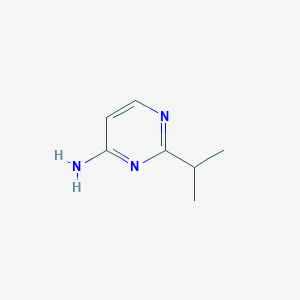
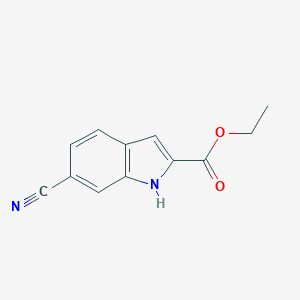
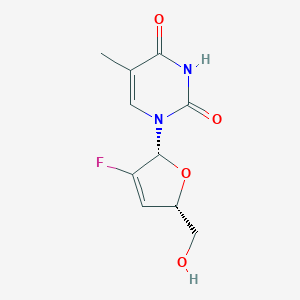
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
